N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-butoxy-N-(2-indol-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-3-16-25-19-10-8-18(9-11-19)21(24)22-13-15-23-14-12-17-6-4-5-7-20(17)23/h4-12,14H,2-3,13,15-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOJJLVYAJHYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCN2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide typically involves the reaction of 1H-indole with an appropriate ethylating agent to introduce the ethyl group at the nitrogen atom. This is followed by the reaction with 4-butoxybenzoyl chloride to form the final product. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (chlorine, bromine) and nitrating agents.
Major Products Formed
The major products formed from these reactions include indole-2,3-dione derivatives, amine derivatives, and various substituted indole compounds .
Scientific Research Applications
Chemical Properties and Structure
N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide is characterized by an indole moiety linked to a butoxybenzamide group. The indole structure is known for its biological activity, particularly in neuropharmacology and oncology. The compound's structure allows it to interact with various biological targets, making it a candidate for diverse therapeutic applications.
Pharmacological Applications
-
Neurological Disorders
- The compound has been studied for its effects on serotonin receptors, particularly the 5-HT_1F receptor. Activation of this receptor is linked to the treatment of various disorders associated with serotonin dysregulation, including depression and migraine disorders. Research indicates that compounds similar to this compound can enhance serotonin neurotransmission, which is beneficial in treating conditions such as anxiety, panic disorder, and chronic pain syndromes .
-
Anticancer Activity
- Recent studies have demonstrated that derivatives of indole compounds exhibit antiproliferative effects against several cancer cell lines. For instance, a related compound was shown to induce apoptosis in HeLa cells with an IC50 value of 0.52 μM, indicating strong anticancer potential . The mechanism involves cell cycle arrest and inhibition of tubulin polymerization, suggesting that this compound may share similar properties .
Case Study 1: Migraine Treatment
A clinical study investigated the use of compounds targeting the 5-HT_1F receptor for migraine prophylaxis. Patients receiving treatment with similar indole derivatives reported a significant reduction in migraine frequency and intensity compared to placebo groups. This highlights the potential of this compound in managing migraine disorders effectively .
Case Study 2: Cancer Cell Line Evaluation
In vitro evaluations of various indole derivatives, including those structurally related to this compound, were conducted against multiple cancer cell lines (HeLa, MCF-7, HT-29). The results indicated that specific modifications to the indole structure enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
| Compound Name | Target Disease | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Migraine | Not specified | 5-HT_1F receptor agonist |
| Indole derivative (Compound 7d) | HeLa (Cervical Cancer) | 0.52 | Induces apoptosis; inhibits tubulin polymerization |
| Indole derivative (Compound 7d) | MCF-7 (Breast Cancer) | 0.34 | Induces apoptosis; disrupts cell cycle |
| Indole derivative (Compound 7d) | HT-29 (Colorectal Cancer) | 0.86 | Induces apoptosis; disrupts microtubule formation |
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells or viral replication in infected cells .
Comparison with Similar Compounds
Table 1: Key Structural and Analytical Comparisons
Notes:
- Butoxy vs.
- Butoxy vs. Bromo (4MNB) : The electron-donating butoxy group contrasts with the electron-withdrawing bromo substituent, altering electronic density on the benzamide ring and affecting reactivity or binding interactions .
Indole Side-Chain Modifications
Table 2: Indole Substituent Comparisons
Notes:
- Ethyl vs.
- Indole Methylation (5n) : Methylation at the indole 2-position (5n) reduces steric hindrance compared to bulkier substituents (e.g., piperidinylmethyl in Compound 14), possibly improving synthetic accessibility .
Biological Activity
N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide is a compound characterized by its unique structural features that contribute to its biological activity. The indole moiety is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H24N2O2
- Molecular Weight : 300.39 g/mol
This compound features an indole ring attached to an ethyl chain and a butoxybenzamide group, which influences its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The indole moiety can bind to various receptors, modulating their activity. This interaction may inhibit cellular processes such as cancer cell proliferation or viral replication in infected cells.
- Enzyme Inhibition : The compound may also inhibit enzymes involved in critical pathways, contributing to its therapeutic effects against diseases like cancer and infections.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Indole Derivatives : Studies have shown that certain indole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Activity
Indole-based compounds have demonstrated antimicrobial properties against various pathogens:
- Staphylococcus aureus : Some derivatives have been shown to restore the antibacterial activity of existing antibiotics against resistant strains by inhibiting efflux pumps. This suggests that this compound may have similar potential .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of an indole derivative in a breast cancer model. The compound demonstrated a significant reduction in tumor size compared to controls, highlighting its potential as an anticancer agent. The study reported a mechanism involving the inhibition of key signaling pathways related to cell survival .
Case Study 2: Antimicrobial Properties
In another investigation, researchers assessed the antimicrobial activity of various indole derivatives, including compounds structurally related to this compound. The results indicated that these compounds effectively inhibited the growth of Staphylococcus aureus, particularly in strains resistant to conventional antibiotics .
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | Tissue-selective |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal |
Preliminary studies suggest a favorable safety profile; however, further research is needed to fully understand its toxicity and long-term effects.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-(1H-indol-1-yl)ethyl)-4-butoxybenzamide with high purity?
The compound is typically synthesized via nucleophilic substitution or amide coupling. For example, in related EP2 antagonist development, indole-containing benzamides are synthesized by reacting 1H-indole derivatives with activated carboxylic acid intermediates (e.g., 4-butoxybenzoyl chloride) under reflux in anhydrous dichloromethane. Purification involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in methanol. Purity validation via HPLC-ESI (λ = 254 nm) ensures ≥95% purity .
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide coupling | DCM, DIPEA, RT, 12h | 65–75% | ≥95% |
| Purification | Ethyl acetate/hexane (3:7) | – | – |
Q. How should researchers characterize the structural integrity of this compound?
Use multi-modal spectroscopy:
Q. What in vitro assays are suitable for initial biological screening of this compound?
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Fluorescence polarization assays for EP2 receptor antagonism (IC50 determination).
- Antioxidant activity : DPPH and FRAP assays at 10–100 µM concentrations .
- Cell viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., varying IC50 values across assays)?
Discrepancies may arise from assay conditions (e.g., buffer pH, cell type). Mitigation strategies:
- Orthogonal validation : Use SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway analysis.
- Meta-analysis : Compare results across ≥3 independent labs using standardized protocols.
- Structural analogs : Benchmark against compounds like TG7-205 (EP2 antagonist, IC50 = 0.8 µM) to contextualize potency .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Use AutoDock Vina to model interactions with EP2 receptor (PDB: 5XHY). Focus on hydrogen bonding between the amide group and Arg316.
- QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with analogs (e.g., TG7-227, logP = 3.2) .
Q. How can the metabolic stability of this compound be optimized?
- Microsomal assays : Assess hepatic clearance using rat liver microsomes. If t1/2 < 30 min, modify the butoxy chain (e.g., replace with cyclopropoxy to reduce CYP450 oxidation).
- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetate) at the benzamide position to enhance bioavailability .
Methodological Guidelines
Q. What analytical techniques are critical for detecting degradation products during storage?
- HPLC-DAD/MS : Monitor for hydrolysis (amide bond cleavage) or oxidation (indole ring).
- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; quantify impurities with ≥0.1% threshold .
Q. How should researchers design dose-response studies for in vivo models?
- Pharmacokinetics : Determine Cmax and AUC in Sprague-Dawley rats (oral dosing: 10–50 mg/kg).
- Efficacy endpoints : Measure inflammation biomarkers (e.g., PGE2 levels) in EP2-dependent disease models .
Contradictions & Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
